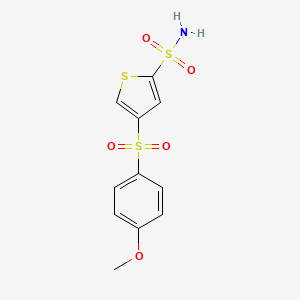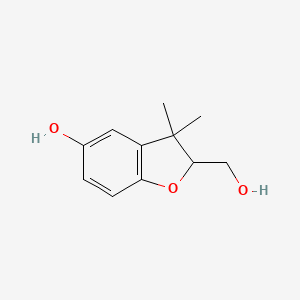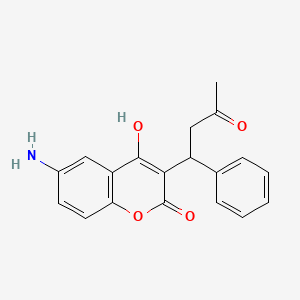![molecular formula C14H23ClN2 B15358013 2-Chloro-5-[2-(dipropylamino)ethyl]aniline](/img/structure/B15358013.png)
2-Chloro-5-[2-(dipropylamino)ethyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-[2-(dipropylamino)ethyl]aniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a chloro group at the second position and a dipropylaminoethyl group at the fifth position of the aniline ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[2-(dipropylamino)ethyl]aniline typically involves the following steps:
Nitration of Aniline: Aniline is first nitrated to form 2-chloro-5-nitroaniline. This is achieved by treating aniline with a mixture of nitric acid and sulfuric acid under controlled temperature conditions.
Reduction of Nitro Group: The nitro group in 2-chloro-5-nitroaniline is then reduced to an amino group, forming 2-chloro-5-aminoaniline. This reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Alkylation: Finally, 2-chloro-5-aminoaniline is alkylated with 2-(dipropylamino)ethyl chloride in the presence of a base such as sodium hydroxide to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-[2-(dipropylamino)ethyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino group or the chloro group.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) is commonly used for reduction.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives.
Scientific Research Applications
2-Chloro-5-[2-(dipropylamino)ethyl]aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Chloro-5-[2-(dipropylamino)ethyl]aniline exerts its effects involves interactions with various molecular targets. The compound can bind to specific receptors or enzymes, altering their activity and leading to biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Chloroaniline: Lacks the dipropylaminoethyl group, making it less complex and potentially less active in certain applications.
5-Amino-2-chloroaniline: Similar structure but without the dipropylaminoethyl group, affecting its reactivity and applications.
2-Chloro-5-nitroaniline: Contains a nitro group instead of an amino group, leading to different chemical properties and uses.
Uniqueness
2-Chloro-5-[2-(dipropylamino)ethyl]aniline is unique due to the presence of both the chloro and dipropylaminoethyl groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H23ClN2 |
|---|---|
Molecular Weight |
254.80 g/mol |
IUPAC Name |
2-chloro-5-[2-(dipropylamino)ethyl]aniline |
InChI |
InChI=1S/C14H23ClN2/c1-3-8-17(9-4-2)10-7-12-5-6-13(15)14(16)11-12/h5-6,11H,3-4,7-10,16H2,1-2H3 |
InChI Key |
AYJNGWDYMGIMHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CCC1=CC(=C(C=C1)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



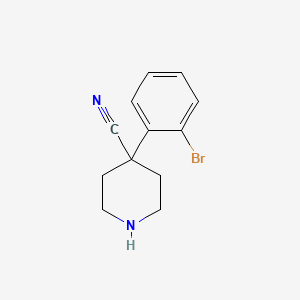

![N-[3-hydroxy-2-(4-methylsulfonylphenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B15357947.png)
![2-[(2-Chloro-5-ethyl-6-oxopyrimidin-1-yl)methyl]benzonitrile](/img/structure/B15357966.png)
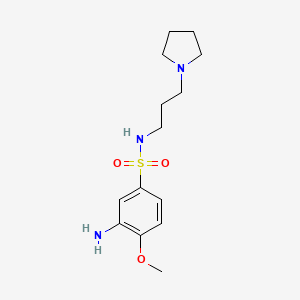
![2-Chloro-5-[1-(3,5-dimethoxyphenyl)ethoxy]pyrimidine](/img/structure/B15357970.png)
